molecular formula C17H14O4 B2554484 2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one CAS No. 623122-67-8

2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one

Cat. No. B2554484
M. Wt: 282.295
InChI Key: AGXCGBRUCXUNAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar furanone derivatives has been reported in the literature. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .


Molecular Structure Analysis

The molecular structure of “2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one” consists of a benzofuran core with a methylene bridge connecting the 2-position of the furan ring to a 4-ethoxyphenyl group.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one and its derivatives have been extensively studied for their anticancer and antiangiogenic activities. A notable compound from this category, characterized by the presence of a 2-methoxy/ethoxycarbonyl group, demonstrated significant antiproliferative activity against cancer cells in culture. This compound, known as 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan (3g), showed promise by inhibiting cancer cell growth at nanomolar concentrations, binding to the colchicine site of tubulin, inducing apoptosis, and possessing potent vascular disrupting properties both in vitro and in vivo (Romagnoli et al., 2015).

Synthetic Methods and Chemical Transformations

The compound and its related structures have been the subject of various synthetic methods and chemical transformations. For instance, benzyl 2-halophenyl ethers, when treated with t-BuLi, result in dianions that, upon trapping with electrophiles, yield 2-aryl-3-substituted benzo[b]furans, further leading to various synthetic applications (Sanz et al., 2006). Additionally, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with certain compounds produces 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans, highlighting another synthetic route that leverages the structural features of these compounds (Shestopalov & Naumov, 2003).

Miscellaneous Applications and Studies

The compound and its analogs have found various applications in other fields as well. For example, a study on iodocyclization of ethoxyethyl ethers to alkynes provides a broadly applicable synthesis of 3-iodobenzo[b]furans, showcasing the compound's versatility in chemical synthesis (Okitsu et al., 2008). Moreover, the presence of phenyldibenzofurans and phenyldibenzothiophenes in marine sedimentary rocks and hydrothermal petroleum indicates the compound's significance in geological studies (Marynowski et al., 2002).

properties

IUPAC Name

(2E)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-13-6-3-11(4-7-13)9-16-17(19)14-8-5-12(18)10-15(14)21-16/h3-10,18H,2H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXCGBRUCXUNAZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one

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